
6b,7,10,10a-tetrahydrofluoranthen-7-yl Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is a chemical compound with the molecular formula C18H16O2. It is characterized by a complex structure that includes multiple aromatic rings and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate typically involves the reaction of fluoranthene derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which may interact with cellular components. The aromatic rings in the structure can participate in π-π interactions with proteins and nucleic acids, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
Fluoranthene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the acetate group.
Anthracene: Another polycyclic aromatic hydrocarbon with a simpler structure.
Phenanthrene: Similar to anthracene but with a different arrangement of aromatic rings.
Uniqueness
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate is unique due to its specific combination of aromatic rings and an ester functional group.
Propiedades
Número CAS |
85923-78-0 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
6b,7,10,10a-tetrahydrofluoranthen-7-yl acetate |
InChI |
InChI=1S/C18H16O2/c1-11(19)20-16-10-4-8-14-13-7-2-5-12-6-3-9-15(17(12)13)18(14)16/h2-7,9-10,14,16,18H,8H2,1H3 |
Clave InChI |
PPNRTBUQJZRFJI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C=CCC2C1C3=CC=CC4=C3C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
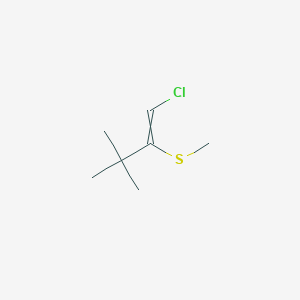
![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
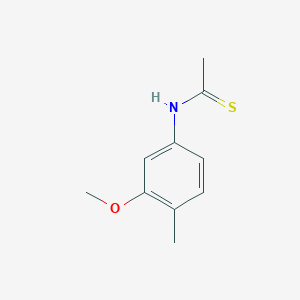

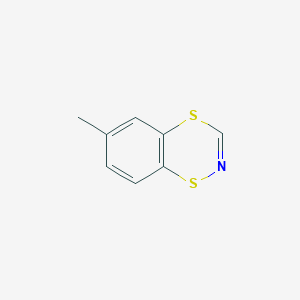
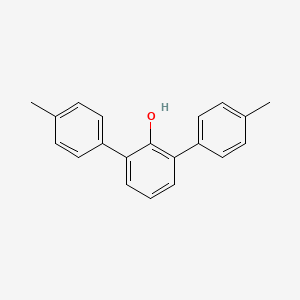


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
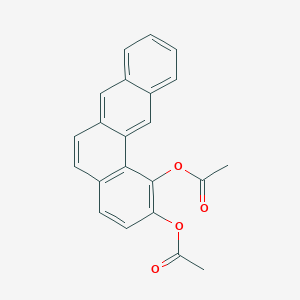
![4-{(3E)-3-[(4-Methoxyphenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B14413431.png)
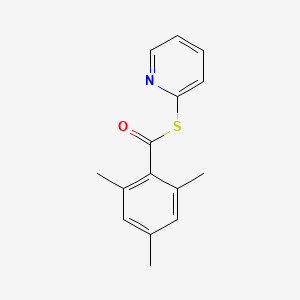
![4-{2-[4-(Dodecyloxy)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14413443.png)
